molecular formula C17H19FN2O3 B2883140 1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea CAS No. 1797880-51-3

1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea

Cat. No.: B2883140
CAS No.: 1797880-51-3
M. Wt: 318.348
InChI Key: BPVAXDFDBWBXPC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea typically involves the reaction of 4-fluoroaniline with an appropriate isocyanate or carbamate derivative. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or toluene.

    Catalyst: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the industrial setup and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups may be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution of the fluorine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-[2-methoxy-2-(4-methoxyphenyl)ethyl]urea: Similar structure with a different position of the methoxy group.

    1-(4-Chlorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Fluorophenyl)-3-[2-ethoxy-2-(3-methoxyphenyl)ethyl]urea: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can affect its electronic properties and interactions with molecular targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-22-15-5-3-4-12(10-15)16(23-2)11-19-17(21)20-14-8-6-13(18)7-9-14/h3-10,16H,11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVAXDFDBWBXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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